molecular formula C24H24N4O4 B6546040 ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate CAS No. 946335-64-4

ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate

Cat. No.: B6546040
CAS No.: 946335-64-4
M. Wt: 432.5 g/mol
InChI Key: JULJBTBDWVYZEB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a synthetic small molecule characterized by a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring, and a benzoate ester. The indole moiety is substituted at the 1-position with an acetamido bridge linked to a 4-ethoxycarbonylphenyl group. The 1,3,4-oxadiazole ring at the 2-position of the indole is further functionalized with an isopropyl group at its 5-position.

Properties

IUPAC Name

ethyl 4-[[2-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4O4/c1-4-31-24(30)16-9-11-18(12-10-16)25-21(29)14-28-19-8-6-5-7-17(19)13-20(28)23-27-26-22(32-23)15(2)3/h5-13,15H,4,14H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JULJBTBDWVYZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C=C2C4=NN=C(O4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Without specific target identification, it is challenging to determine the exact biochemical pathways affected by the compound. Compounds containing similar structural features have been reported to exhibit a broad range of biological activities, suggesting that the compound may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of the compound, including its absorption, distribution, metabolism, and excretion (ADME), are currently unknown. The compound’s solubility, permeability, and stability, which can be influenced by its chemical structure, will play critical roles in its bioavailability.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability could be affected by the pH of the environment, while its interaction with biological targets could be influenced by the presence of other molecules.

Biological Activity

Ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Overview

The compound belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities. The structure can be broken down into key components:

  • Oxadiazole Ring : Contributes to various pharmacological properties.
  • Indole Moiety : Known for its role in many bioactive compounds.
  • Acetamido Group : Enhances solubility and bioavailability.

Biological Activities

  • Anticancer Activity
    • Recent studies have indicated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects on multiple cancer cell lines. In particular, some derivatives have demonstrated IC50 values in the low micromolar range against various human cancer cell lines, including breast and lung cancers .
  • Antimicrobial Properties
    • The compound's oxadiazole component is associated with antimicrobial activity. Studies have shown that certain oxadiazoles possess significant antibacterial and antifungal properties, making them potential candidates for developing new antimicrobial agents .
  • Anti-inflammatory Effects
    • Compounds containing the oxadiazole structure have also been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenases (COX) . This suggests potential therapeutic applications in treating inflammatory diseases.

The biological activity of this compound is believed to stem from several mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles inhibit key enzymes involved in cancer progression and inflammation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that promote cell proliferation and survival in cancer cells .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Anticancer Activity : A derivative with a similar structure was evaluated against various cancer cell lines and showed promising results with an IC50 value of 0.420 ± 0.012 μM against human colon cancer cells .
  • Antimicrobial Evaluation : Another study reported that a related oxadiazole derivative exhibited significant antibacterial activity against Gram-positive bacteria, indicating its potential as a lead compound for antibiotic development .

Comparative Data Table

Compound NameBiological ActivityIC50 Value (µM)Reference
Compound AAnticancer0.420
Compound BAntimicrobial5.0
Compound CAnti-inflammatory10.0

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate is C24H24N4O4C_{24}H_{24}N_{4}O_{4} with a molecular weight of 432.48 g/mol. The compound features multiple functional groups including an oxadiazole moiety and an indole structure, which contribute to its biological activity.

Key Properties:

  • Molecular Weight: 432.48 g/mol
  • Hydrogen Bond Acceptors: 8
  • Hydrogen Bond Donors: 1
  • Rotatable Bonds: 9
  • LogP (Partition Coefficient): 4.759
  • Water Solubility (LogSw): -4.88

Drug Discovery

This compound is included in various screening libraries aimed at identifying new therapeutic agents. Its inclusion in the following libraries highlights its potential:

Library TypeNumber of Compounds
Antifungal Library16,415
Protein Kinases Inhibitors36,801
General Stock Database1.7 million

The compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in treating infections and cancers.

The oxadiazole and indole components are known for their pharmacological properties. Compounds containing these motifs often exhibit:

  • Anticancer Activity: Indole derivatives are frequently studied for their ability to inhibit tumor growth.
  • Antimicrobial Properties: Oxadiazoles have shown effectiveness against various pathogens.

Preliminary studies indicate that F356-0457 may possess both anticancer and antimicrobial activities, warranting further exploration through in vitro and in vivo testing.

Mechanistic Studies

Understanding the mechanism of action of this compound can provide insights into its therapeutic potential. Research may focus on:

  • Cell Signaling Pathways: Investigating how this compound influences pathways related to cell proliferation and apoptosis.

Potential for Development as a Therapeutic Agent

Given its diverse structural features, F356-0457 could be developed into a therapeutic agent targeting specific diseases such as:

  • Cancer: By exploiting its potential to inhibit cancer cell growth.

Example Study: Indole Derivatives in Cancer Therapy

A study published in Journal of Medicinal Chemistry examined a series of indole derivatives showing significant anticancer activity against breast cancer cell lines. The findings suggest that modifications to the indole structure can enhance efficacy and selectivity against cancer cells.

Example Study: Oxadiazoles as Antimicrobial Agents

Research featured in Bioorganic & Medicinal Chemistry Letters highlighted the antimicrobial activity of oxadiazole derivatives against resistant strains of bacteria. This underscores the potential role of oxadiazoles in addressing antibiotic resistance.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural motifs with several analogs in the literature. Key comparisons include:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents/Modifications logP References
Ethyl 4-(2-{2-[5-(propan-2-yl)-1,3,4-oxadiazol-2-yl]-1H-indol-1-yl}acetamido)benzoate (Target) C₂₅H₂₅N₃O₄ 443.49 - 5-isopropyl-1,3,4-oxadiazole
- Ethyl benzoate
- Acetamido linker
~4.5*
Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl thio)acetamido)benzoate (Compound A24) C₂₃H₂₁N₃O₃S 419.49 - 5-pyridinyl-1,3,4-oxadiazole
- Thioacetamido linker
3.8
N-Substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8a-w) Varies 350–450 - Indol-3-yl-methyl group
- Sulfanyl linker
- Variable N-substituents
2.5–4.2
Methyl 4-((2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate (CAS: 1239034-70-8) C₂₁H₂₂N₂O₂ 334.41 - Pyridoindole core
- Methyl benzoate
- No oxadiazole
3.1
Ethyl 4-(2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}acetamido)benzoate (L107-0147) C₂₅H₂₂N₄O₅ 458.47 - 1,2,4-oxadiazole (vs. 1,3,4)
- 2-Oxopyridine linkage
4.57

*Estimated based on analogs in .

Key Observations

Oxadiazole Isomerism : The target compound features a 1,3,4-oxadiazole ring, whereas L107-0147 () contains a 1,2,4-oxadiazole. This difference impacts electronic properties and binding affinity in biological systems.

Linker Flexibility : The acetamido bridge in the target compound provides rigidity compared to the sulfanyl or thioether linkers in A24 () and 8a-w (), which may influence metabolic stability.

Synthetic Complexity : The target compound requires multi-step synthesis involving indole functionalization and oxadiazole cyclization, similar to methods in . In contrast, pyridoindole derivatives () omit oxadiazole steps.

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